molecular formula C8H8BrF B1273604 1-Bromo-4-fluoro-2,3-dimethylbenzene CAS No. 52548-00-2

1-Bromo-4-fluoro-2,3-dimethylbenzene

Cat. No. B1273604
CAS RN: 52548-00-2
M. Wt: 203.05 g/mol
InChI Key: OYWLDZXWISLBMC-UHFFFAOYSA-N
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Description

“1-Bromo-4-fluoro-2,3-dimethylbenzene” is a chemical compound with the molecular formula C8H8BrF . It is a derivative of benzene, which is a type of aromatic hydrocarbon.


Synthesis Analysis

The synthesis of “1-Bromo-4-fluoro-2,3-dimethylbenzene” involves the reaction of 1,4-dibromo-2,5-dimethylbenzene with cesium fluoride in dimethylformamide (DMF) at elevated temperatures (120-140 °C) and yields of up to 91%. The electrophilic substitution reactions of benzene derivatives like this one typically involve a two-step mechanism .


Molecular Structure Analysis

The molecular structure of “1-Bromo-4-fluoro-2,3-dimethylbenzene” can be represented by the formula C8H8BrF . It consists of a benzene ring with bromo, fluoro, and two methyl groups attached to it.


Chemical Reactions Analysis

The chemical reactions involving “1-Bromo-4-fluoro-2,3-dimethylbenzene” are typically electrophilic aromatic substitution reactions . These reactions involve the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-4-fluoro-2,3-dimethylbenzene” include a molecular weight of 203.05 . It is a liquid at room temperature . The compound has a low GI absorption, is BBB permeant, and is not a P-gp substrate .

Scientific Research Applications

1-Bromo-4-fluoro-2,3-dimethylbenzene is a chemical compound with the CAS Number: 52548-00-2 . It’s a liquid at room temperature and has a molecular weight of 203.05 . The presence of a bromine atom (Br) makes this compound a useful intermediate in organic synthesis. The Br can be readily replaced with other functional groups through various reactions, allowing researchers to create new molecules with specific properties.

One potential application of this compound is in the field of medicinal chemistry. For instance, it can be used in the synthesis of pharmaceutical compounds . In one study, 1-bromo-4-(difluoromethoxy)benzene, a similar compound, was used in the direct arylation of heteroarenes . This process involved the introduction of a difluorobenzo[d][1,3]dioxole unit on heteroarenes, which is a common feature in important pharmaceutical compounds such as Lumacaftor .

For instance, another similar compound, 2-Bromo-1,4-dimethylbenzene, was used in the synthesis of cis-3,4-diphenyl-5,8-dimethylisocoumarins . This suggests that 1-Bromo-4-fluoro-2,3-dimethylbenzene could potentially be used in similar reactions to synthesize other complex organic molecules.

Safety And Hazards

The safety and hazards associated with “1-Bromo-4-fluoro-2,3-dimethylbenzene” include warnings for skin and eye irritation, and respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, keeping away from open flames, hot surfaces, and sources of ignition, and using only non-sparking tools .

Future Directions

The future directions for “1-Bromo-4-fluoro-2,3-dimethylbenzene” could involve its use in the synthesis of other chemical compounds. Its reactions involve the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate . This mechanism could be exploited in the synthesis of other benzene derivatives.

properties

IUPAC Name

1-bromo-4-fluoro-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWLDZXWISLBMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373690
Record name 3-Bromo-6-fluoro-o-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-fluoro-2,3-dimethylbenzene

CAS RN

52548-00-2
Record name 3-Bromo-6-fluoro-o-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 52548-00-2
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